Methyl2-bromo-4,4,4-trifluoro-3-methylbutanoate
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Overview
Description
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is a versatile chemical compound with the molecular formula C6H8BrF3O2. It is known for its unique structure, which includes a bromine atom, three fluorine atoms, and a methyl group attached to a butanoate backbone. This compound is widely used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several synthetic routes. One common method involves the bromination of 4,4,4-trifluoro-3-methylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4,4,4-trifluoro-2-butenoate: Another brominated and fluorinated ester with similar reactivity.
Methyl 2-bromo-4,4,4-trifluoro-3-butenoate: A closely related compound with a different substitution pattern on the butanoate backbone.
Uniqueness
Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of bromine and trifluoromethyl groups makes it particularly useful in the synthesis of fluorinated compounds and in studies involving halogenated intermediates .
Properties
Molecular Formula |
C6H8BrF3O2 |
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Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H8BrF3O2/c1-3(6(8,9)10)4(7)5(11)12-2/h3-4H,1-2H3 |
InChI Key |
ZXLOLPNINIAKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)Br)C(F)(F)F |
Origin of Product |
United States |
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